molecular formula C9H7FN2O B1343863 1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole CAS No. 939044-47-0

1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole

Cat. No. B1343863
CAS RN: 939044-47-0
M. Wt: 178.16 g/mol
InChI Key: NIVGVTMSAQXJML-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “1-(4-Fluorophenyl)” part suggests that a fluorophenyl group is attached to the first position of the pyrazole ring . The “3-hydroxy” part indicates that a hydroxyl group (-OH) is attached to the third position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a planar pyrazole ring with various substituents. The exact structure would depend on the specific positions and orientations of the fluorophenyl and hydroxy groups .


Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions, especially those involving the nitrogen atoms or any substituents. For example, they can undergo protodeboronation, a reaction that involves the removal of a boron group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, similar compounds have been described as white to light yellow crystal powders .

Scientific Research Applications

Organic Synthesis

The compound is used in organic synthesis . It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate .

Coordination Complex Formation

It forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate . This suggests its potential use in the field of inorganic chemistry.

Fluorinated Pyrazole Synthesis

A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized via a two-step reaction . The synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .

Biochemical and Physiological Effects

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide (KFMB), a boron-containing compound, has been shown to have a number of biochemical and physiological effects. This suggests potential applications in biochemistry and physiology.

Carcinogenicity Studies

The compound has been used in studies exploring the carcinogenic activities of various fluorene derivatives.

Interaction with Mitochondrial Bioenergetics

A study investigated the impact of perfluidone, a fluorinated arylalkylsulphonamide, on mitochondrial bioenergetics in rats. The findings reveal that exposure to perfluidone induced several dose-dependent features in isolated liver mitochondria.

Applications in Medical Imaging

Fluorine-18-labeled estrogens were prepared using displacement reactions with reactive trifluoromethane sulfonate precursors and F-18 fluoride ion. These fluoroestrogens demonstrated high affinity for the estrogen receptor and exhibited high selectivity uptake by target tissues.

Anti-Breast Cancer Activity

Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand . This suggests potential applications in the development of anti-breast cancer drugs.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, some pyrazole derivatives are known to interact with certain biological receptors .

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and properties. Some similar compounds are known to cause skin and eye irritation and may be harmful if inhaled or ingested .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

2-(4-fluorophenyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVGVTMSAQXJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622231
Record name 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole

CAS RN

939044-47-0
Record name 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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